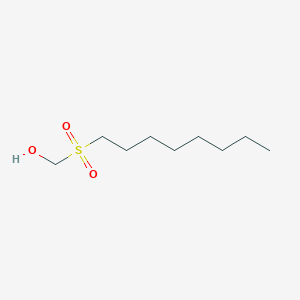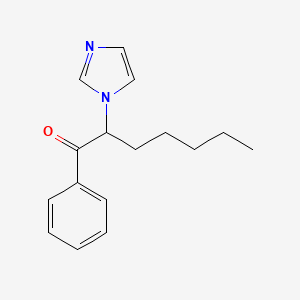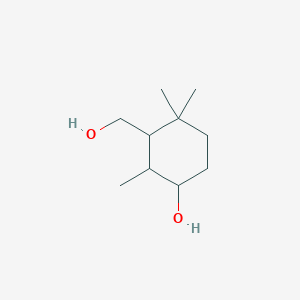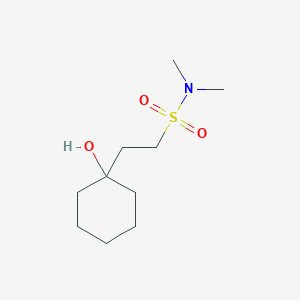
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol is a chemical compound known for its unique structure and properties It consists of a prop-1-yne-1-thiol group attached to a 2,4,6-tribromophenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol typically involves the reaction of 2,4,6-tribromophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Less halogenated derivatives.
Substitution: Various substituted phenoxypropynes.
Aplicaciones Científicas De Investigación
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol involves its interaction with molecular targets through its thiol and bromophenoxy groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromophenoxy moiety can interact with various biological molecules, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl bromide: Similar structure but lacks the tribromophenoxy group.
2,4,6-Tribromophenol: Contains the tribromophenoxy group but lacks the prop-1-yne-1-thiol moiety.
Prop-2-yne-1-thiol: Contains the prop-1-yne-1-thiol group but lacks the tribromophenoxy group.
Uniqueness
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol is unique due to the combination of the tribromophenoxy and prop-1-yne-1-thiol groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
62523-87-9 |
|---|---|
Fórmula molecular |
C9H5Br3OS |
Peso molecular |
400.91 g/mol |
Nombre IUPAC |
3-(2,4,6-tribromophenoxy)prop-1-yne-1-thiol |
InChI |
InChI=1S/C9H5Br3OS/c10-6-4-7(11)9(8(12)5-6)13-2-1-3-14/h4-5,14H,2H2 |
Clave InChI |
KVOKZKWKQPXFEH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCC#CS)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)



![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)
![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)


![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)

